molecular formula C10H18O2 B223717 Ethyl oct-3-enoate CAS No. 1117-65-3

Ethyl oct-3-enoate

Cat. No. B223717
CAS RN: 1117-65-3
M. Wt: 170.25 g/mol
InChI Key: BCMYNNIPTQUKAC-UHFFFAOYSA-N
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Description

Ethyl oct-3-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the food and fragrance industry due to its sweet, fruity, and floral aroma. However, recent scientific research has shown that ethyl oct-3-enoate has potential therapeutic applications in various fields.

Scientific Research Applications

Crystal Packing and Molecular Interactions

Ethyl Oct-3-enoate exhibits unique molecular interactions in its crystal packing. A study by Zhang et al. (2011) highlighted the presence of rare N⋯π and O⋯π interactions in its crystal structure, which form zigzag double-ribbon and double-column patterns, a finding that contributes to the understanding of non-covalent interactions in molecular crystals (Zhang, Wu, & Zhang, 2011).

Catalysis and Hydrogenation

Ethyl Oct-3-enoate is involved in hydrogenation reactions. Sakaki et al. (1994) demonstrated its use in catalysis, showing how iron porphyrin catalysts can hydrogenate α,β-unsaturated esters like Ethyl Oct-3-enoate to saturated esters, a process useful in organic synthesis (Sakaki, Kojima, & Arai, 1994).

Organocatalytic Reactions

In organocatalysis, Ethyl Oct-3-enoate has been used as a reactant. Lei et al. (2016) explored its use in [3+2] annulation reactions, providing a method for constructing dinitrogen-fused heterocycles and other complex organic molecules (Lei, Xing, Xu, & Shi, 2016).

Enzymatic Resolution

In the field of enzymatic resolution, Frykman et al. (1993) utilized S-ethyl thiooctanoate, a compound related to Ethyl Oct-3-enoate, in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the potential application of Ethyl Oct-3-enoate derivatives in stereoselective synthesis (Frykman, Öhrner, Norin, & Hult, 1993).

Safety Assessment in Fragrance Ingredients

In the context of safety assessment, Ethyl (E)hex-3-enoate, a compound similar to Ethyl Oct-3-enoate, has been evaluated for its use in fragrances. Api et al. (2020) assessed its genotoxicity, toxicity, and environmental safety, providing insight into the safety profiles of related ester compounds (Api et al., 2020).

Molecular Conformational Analysis

The molecular conformation of Ethyl Oct-3-enoate and its derivatives has been studied using spectroscopic techniques and computational methods. Mary et al. (2015) conducted a detailed analysis of Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, providing insights into the molecule's stability, charge transfer, and potential biological activity (Mary, Varghese, Panicker, Thiemann, Al‐Saadi, Popoola, Van Alsenoy, & al Jasem, 2015).

properties

CAS RN

1117-65-3

Product Name

Ethyl oct-3-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl oct-3-enoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3

InChI Key

BCMYNNIPTQUKAC-UHFFFAOYSA-N

SMILES

CCCCC=CCC(=O)OCC

Canonical SMILES

CCCCC=CCC(=O)OCC

density

0.881-0.887

Other CAS RN

69668-87-7
1117-65-3

physical_description

Colourless liquid;  Tropical fruity aroma

solubility

Insoluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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